Diacetyl peroxide

Description

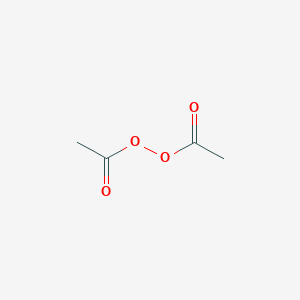

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetyl ethaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-3(5)7-8-4(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMIGQNCOMNODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | DIACETYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059384 | |

| Record name | Peroxide, diacetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The pure compound consists of colorless crystals melting at 30 °C. Soluble in alcohol and ether. Often transported as a 25% solution in dimethyl phthalate for use as an initiator and catalyst., Colorless solid; Available as 25% solution in dimethyl phthalate; [Hawley] mp = 30 deg C; [ChemIDplus] | |

| Record name | DIACETYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

63 °C @ 21 mm Hg | |

| Record name | DIACETYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °F (NFPA, 2010), 113 °F OC | |

| Record name | DIACETYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in cold water, Very soluble in ethanol and ethyl ether | |

| Record name | DIACETYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 @ 20 °C, STRONG PUNGENT ODOR; SHOCK-SENSITIVE CRYSTALS MAY FORM BELOW 17 °F; VAPOR DENSITY: 4.07 /25% SOLN/, DENSITY: 1.18 /25% SOLN/ | |

| Record name | DIACETYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, NEEDLES FROM ETHER, LEAVES | |

CAS No. |

110-22-5 | |

| Record name | DIACETYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, diacetyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, diacetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDU6Y8075A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIACETYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | DIACETYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Diacetyl Peroxide

Chemical Synthesis Pathways

The formation of diacetyl peroxide is primarily achieved through the reaction of an acylating agent with a peroxide source. This process is exothermic and requires careful control of reaction parameters to ensure efficient conversion and to manage the stability of the peroxide product.

Reaction of Hydrogen Peroxide with Acetic Anhydride (B1165640)

This synthesis can also be catalyzed by sulfuric acid. ontosight.ai The process typically involves using an excess of acetic anhydride which can also serve as the reaction medium, eliminating the need for a foreign solvent that might complicate the final product mixture. google.com

The efficiency and rate of the reaction between hydrogen peroxide and acetic anhydride are significantly influenced by the catalytic system and the physical conditions under which the reaction is conducted.

Research has demonstrated that specific metal compounds can effectively catalyze the synthesis of this compound. google.com These catalysts facilitate the reaction, leading to high yields. Compounds of cadmium, as well as certain alkali and alkali earth metals, have been identified as effective. google.com The catalyst is typically used in minor amounts relative to the reactants. google.com

Table 1: Effective Metal Compound Catalysts for this compound Synthesis

| Catalyst Group | Specific Compounds |

|---|---|

| Alkali Metal Compounds | Sodium Hydroxide, Trisodium Phosphate |

| Alkali Earth Metal Compounds | Calcium Hydroxide, Calcium Acetate (B1210297), Magnesium Acetate, Strontium Hydroxide, Barium Hydroxide |

| Cadmium Compounds | Cadmium Oxide |

Data sourced from patent information detailing the synthesis process. google.com

Control of temperature and reactant stoichiometry is critical for the successful synthesis of this compound. The reaction is exothermic, necessitating continuous cooling to maintain control. google.com

The process is operable within a specific temperature range. Temperatures below 0°C result in a reaction rate that is too slow to be practical, while temperatures above 25°C can lead to undesirable side reactions or decomposition. google.com The optimal temperature is maintained between 0°C and 25°C. google.com

Stoichiometrically, a significant excess of acetic anhydride is employed. It is recommended to maintain at least 3 moles of unreacted acetic anhydride for every mole of unreacted hydrogen peroxide throughout the reaction. google.com This excess of acetic anhydride not only drives the reaction towards the product but also serves as the solvent for the this compound formed. google.com

Table 2: Key Reaction Conditions for this compound Synthesis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Temperature | 0°C to 25°C | Balances reaction rate with product stability; avoids slow rates at lower temperatures and decomposition at higher temperatures. google.com |

| Stoichiometry | ≥ 3 moles of acetic anhydride per mole of hydrogen peroxide | Ensures high conversion of hydrogen peroxide and serves as the reaction medium. google.com |

| Pressure | Atmospheric | The reaction is not pressure-critical and is typically run at atmospheric pressure for convenience. google.com |

This table summarizes the optimized conditions for the synthesis of this compound from hydrogen peroxide and acetic anhydride.

Optimizing the synthesis process aims to maximize the conversion of the limiting reactant, hydrogen peroxide, into this compound. By utilizing the catalytic systems and conditions described, conversions of 85% or higher can be consistently achieved, with the potential to reach 100% conversion of hydrogen peroxide. google.com

A key aspect of this optimization is conducting the reaction in a solution where a stoichiometric excess of acetic anhydride acts as the solvent. google.com This approach yields a solution of this compound in acetic anhydride, free from foreign materials that might be introduced by other solvents. google.com This is advantageous as the product can be used directly in certain applications without the need for complex purification steps. google.com

Catalytic Systems and Conditions

Industrial Synthesis Routes

On an industrial scale, this compound is produced through methods that allow for continuous production and safe handling. The reaction of hydrogen peroxide with acetic anhydride is a viable industrial route, which can be adapted for a continuous process rather than a batch process. google.comevitachem.com In such a setup, hydrogen peroxide is introduced into a mixture of acetic anhydride and a catalyst under controlled temperature conditions. evitachem.com

Another established method for producing this compound involves the reaction of barium peroxide with acetic anhydride. chemcess.com A historical synthesis, first reported in 1858, used glacial acetic acid reacting with barium peroxide in anhydrous diethyl ether. wikipedia.org

Due to the explosive nature of pure this compound, it is commonly produced, stored, and transported as a solution. wikipedia.org A typical commercial form is a 25% solution in a solvent like dimethyl phthalate (B1215562), which reduces the shock sensitivity and explosion hazard associated with the pure compound. wikipedia.orgnih.gov

Reaction Mechanisms and Chemical Reactivity of Diacetyl Peroxide

Fundamental Decomposition Pathways

The reactivity of diacetyl peroxide is fundamentally governed by the labile oxygen-oxygen single bond. Its decomposition can be initiated by thermal or photolytic means, leading to the formation of highly reactive radical species. These radicals then participate in a cascade of subsequent reactions, defining the role of this compound as a potent radical initiator.

O-O Bond Homolysis and Radical Generation

The primary step in the decomposition of this compound is the homolytic cleavage of the weak O-O bond. This process results in the formation of two acetyloxy radicals (CH₃COO•). The symmetrical nature of the molecule ensures that this initial fragmentation is a clean and predictable source of these radicals.

The susceptibility of the O-O bond to cleavage is quantified by its bond dissociation energy (BDE). A lower BDE indicates a weaker bond, requiring less energy to break. The O-O bond in this compound is significantly weaker than C-C, C-H, or C-O bonds, making it the preferential site of initial reaction. Theoretical calculations have provided valuable insights into the energetics of this process.

| Peroxide Compound | BDE (kcal/mol) |

|---|---|

| This compound | ~30 |

| Dibenzoyl peroxide | ~30 |

| Di-tert-butyl peroxide | ~38 |

The relatively low bond dissociation energy of the O-O bond in this compound underscores its thermal and photolytic instability and its utility as a source of radicals at moderate temperatures.

The decomposition of this compound is highly sensitive to external stimuli. As a crystalline solid, it is particularly hazardous and prone to explosive decomposition when subjected to:

Heat: Thermal energy is the most common method for initiating the decomposition of this compound. The rate of decomposition increases with temperature.

Mechanical Shock: Impact or sudden jarring can provide sufficient energy to initiate explosive decomposition.

Friction: Grinding or rubbing the solid material can also trigger a violent reaction.

Due to these sensitivities, this compound is often handled in solution to mitigate the risk of explosion.

Decarboxylation of Acetyloxy Radicals

(CH₃COO)₂ → 2 CH₃COO• → 2 •CH₃ + 2 CO₂

This two-step process efficiently generates methyl radicals and carbon dioxide gas.

Radical Recombination and Cross-Coupling Processes

Once formed, the methyl radicals can engage in a variety of subsequent reactions, including recombination and cross-coupling. These processes lead to the formation of stable, non-radical products. The primary recombination and cross-coupling products observed during the decomposition of this compound are:

Ethane (C₂H₆): Formed by the recombination of two methyl radicals. 2 •CH₃ → C₂H₆

Methyl Acetate (B1210297) (CH₃COOCH₃): Arises from the cross-coupling of a methyl radical and an acetyloxy radical. •CH₃ + CH₃COO• → CH₃COOCH₃

The relative yields of these products can be influenced by reaction conditions such as solvent and temperature.

This compound as a Radical Initiator in Organic Transformations

The ability of this compound to generate free radicals upon decomposition makes it a valuable initiator for a variety of radical-mediated organic reactions. britannica.com Its primary application lies in the initiation of free-radical polymerization.

In the polymerization of vinyl monomers, such as vinyl chloride, the methyl radicals generated from this compound add to the double bond of the monomer, creating a new radical species. This new radical then propagates the chain by adding to another monomer molecule, leading to the formation of a polymer chain. The process consists of three main stages: initiation, propagation, and termination.

Initiation: The decomposition of this compound to form methyl radicals.

Propagation: The sequential addition of monomer units to the growing polymer chain radical.

Termination: The cessation of chain growth, often through the combination or disproportionation of two radical chains.

Generation of Alkyl Radicals

The thermolysis of this compound is a key process in its application as a radical initiator. The decomposition of this compound leads to the formation of methyl radicals and carbon dioxide. britannica.com This occurs through the cleavage of the O-O bond, followed by the extrusion of CO2, which generates the corresponding alkyl radicals. rsc.orgresearchgate.net These highly reactive methyl radicals can then engage in various chemical transformations, such as abstracting a hydrogen atom from organic solvents to produce methane (B114726) and other products. britannica.com

The general mechanism for the generation of radicals from diacyl peroxides like this compound can be initiated by heat, transition-metal catalysis, or irradiation. rsc.orgresearchgate.net

Table 1: Decomposition of this compound

| Reactant | Conditions | Primary Products |

| This compound ((CH₃CO₂)₂) | Heat (Thermolysis) | Methyl Radicals (•CH₃), Carbon Dioxide (CO₂) |

Reactions with Carbonyl Compounds

The methyl radicals generated from this compound readily react with various organic compounds, including carbonyl compounds.

An early study investigated the reactions of this compound with ketones, demonstrating that the methyl radical produced from the peroxide's thermolysis leads to the dehydrodimerization of aliphatic ketones, forming 1,4-diketones. acs.org In the case of phenyl alkyl ketones, such as acetophenone (B1666503), the reaction mechanism is more complex. The phenacyl free radical, formed by hydrogen abstraction from acetophenone, does not dimerize as expected. acs.org This is attributed to the delocalized, nonclassical structure of the radical. acs.org The interaction is interpreted as the methyl free radical being solvated by acetophenone into a spin-correlated π-complex, which acts as the primary reacting species. acs.org

A significant outcome of the reaction between this compound and phenyl alkyl ketones is the formation of methylated products. Instead of high yields of methane from hydrogen abstraction, methyl substitution on the ketone occurs, forming methyl acetophenones. acs.org This accounts for the observed low methane-to-peroxide ratios in these reactions. acs.org More recent research has expanded on the use of methyl-containing peroxides for "magic methylation," where they serve as effective reagents for introducing methyl groups onto organic molecules. rsc.orgresearchgate.net For instance, dicumyl peroxide (DCP), a related peroxide, has been used for the palladium-catalyzed ortho-methylation of 2-phenylpyridines. rsc.org

Mechanisms of Radical Addition and Substitution

The alkyl radicals generated from this compound are key intermediates in both radical addition and substitution reactions. researchgate.net

Radical Addition: These radicals can add to unsaturated bonds, such as those in alkenes. researchgate.net In the presence of a peroxide initiator, the radical addition of HBr to an alkene proceeds via an anti-Markovnikov mechanism. masterorganicchemistry.com The process involves the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen from HBr to generate a bromine radical. masterorganicchemistry.com This bromine radical adds to the alkene in a way that produces the most stable carbon radical intermediate. masterorganicchemistry.com

Radical Substitution: Free radical halogenation is a type of substitution reaction where a C-H bond is replaced by a C-X bond. ucr.edu The radicals from this compound can initiate such substitutions. For example, they can abstract hydrogen atoms from alkanes, creating an alkyl radical which can then react with a halogen. britannica.comucr.edu Diacyl peroxides are employed as reagents for C-H/N-H arylation and alkylation. rsc.orgresearchgate.net

Catalyzed Reactivity of this compound and Related Peroxides

The reactivity of peroxides can be significantly influenced by the presence of catalysts.

Acid-Catalyzed Activation of Peroxyketals (Analogous Peroxide Chemistry)

In a process analogous to the catalyzed reactions of other peroxides, peroxyketals, which are typically used as thermal initiators, can be activated by an acid catalyst to generate radicals at room temperature and even down to -20 °C. nih.govacs.orgacs.org This method allows for tunable radical initiation. nih.gov The rate of radical formation is dependent on the strength and concentration of the acid catalyst as well as the structure of the peroxide. acs.org This phenomenon is explained by the acid-catalyzed in situ formation of highly unstable alkenyl peroxides, which then readily decompose into the initiating radical species. nih.govacs.org This approach has been shown to efficiently initiate a variety of radical processes. nih.govacs.org

In Situ Formation of Reactive Intermediates

This compound is widely recognized for its capacity to generate radicals. rsc.org The primary mechanism involves the homolytic cleavage of the weak O-O bond, a process that can be initiated thermally, photochemically, or through catalysis. rsc.orgresearchgate.net This initial cleavage yields two acetyloxy radicals (CH₃COO•).

These acetyloxy radicals are often transient intermediates. They can subsequently undergo a rapid decarboxylation (loss of CO₂), which is a key step in the in situ formation of highly reactive methyl radicals (•CH₃). britannica.com This two-step process—homolysis followed by decarboxylation—makes this compound an effective source for both acetyloxy and methyl radicals, which can then initiate further chemical transformations. rsc.orgbritannica.com The generation of these intermediates is a cornerstone of its application in organic synthesis and polymer chemistry. rsc.org For example, fluorinated diacyl peroxides can be prepared in situ from perfluoro acid anhydrides to serve as intermediates in subsequent reactions. researchgate.net

Tunable Radical Initiation via Acid Strength and Peroxide Structure

The initiation of radical reactions by peroxides can be tuned by various factors. While thermal and photochemical methods are common, acid-catalyzed activation provides a pathway for generating radicals at or below ambient temperatures. nih.gov This method involves the in situ formation of unstable intermediates that readily decompose into initiating radicals. nih.gov For organic peroxides, redox chemistry, such as Fenton-type reactions involving acid, presents an attractive method for activating these initiators. unibe.ch

The structure of the peroxide itself plays a crucial role in its reactivity. For diacyl peroxides, the nature of the acyl group influences the rate of radical formation. The stability of the resulting radical after potential decarboxylation is a significant factor. While detailed studies specifically correlating acid strength with the radical initiation rate of this compound are specialized, the general principle holds that protonation can weaken the peroxide bond, facilitating cleavage. The structure of this compound, with its two methyl groups, defines its specific decomposition kinetics and the nature of the radicals it produces. nih.gov

This compound in Redox Chemistry

This compound can act as an oxidizing agent in various redox reactions, a property stemming from the peroxide functional group. Its participation in redox initiation systems is particularly significant in polymerization.

Amine-Peroxide Redox Polymerization (APRP) Systems

Amine-peroxide redox polymerization (APRP) is a key method for initiating radical polymerization in industrial and medical applications where heat or light activation is not feasible. nih.govresearchgate.net These systems utilize a redox pair, typically a tertiary amine (reductant) and an organic peroxide like this compound (oxidant), to generate radicals at ambient temperatures. nih.gov

Computational and experimental studies have elucidated the initiation process, showing that it begins with an Sₙ2 attack by the amine on the peroxide. nih.govresearchgate.net This is followed by the rate-determining step: the homolysis of the resulting unstable intermediate to generate the initiating radicals. nih.govresearchgate.net Although benzoyl peroxide (BPO) is often considered the standard for APRP, this compound (AcPO) has been studied to understand the influence of peroxide structure on reaction kinetics. nih.gov

Electron Transfer Mechanisms

The core of the APRP initiation is an electron transfer process. The mechanism involves the amine, acting as a nucleophile, attacking the electrophilic peroxy bond in an Sₙ2 fashion. researchgate.netcaltech.edu This nucleophilic attack can be considered the initial electron transfer step, leading to the formation of an unstable N-O bond and the displacement of a carboxylate anion. nih.gov The subsequent and rate-limiting step is the homolysis of this intermediate, which completes the redox process and generates the free radicals necessary for polymerization. nih.govosti.gov This detailed understanding moves beyond simple one-electron transfers to a more nuanced mechanism involving bond formation and heterolytic/homolytic cleavage events that collectively achieve the net redox transformation.

Influence of Substituent Effects on Reactivity (e.g., π-conjugation, Electron-Withdrawing Groups)

Substituent effects profoundly influence the reactivity of peroxides in APRP systems. The rate of initiation can be enhanced by features that stabilize the resulting radical and anion, such as increased π-electron conjugation or the presence of electron-withdrawing groups. researchgate.netcaltech.edu Conversely, electron-donating groups tend to decrease the initiation rate. researchgate.netcaltech.edu

In the case of this compound, the methyl groups are electron-donating relative to the phenyl groups of benzoyl peroxide (BPO). nih.gov This inductive electron donation leads to slower predicted kinetics for this compound compared to BPO in APRP systems. nih.gov The aromatic system in BPO facilitates the redox reaction through resonance stabilization of the radicals formed, an effect that is absent with the alkyl groups of this compound. nih.gov This highlights how the electronic nature of the substituents attached to the peroxide functional group is a critical factor in tuning its reactivity in redox initiations.

Kinetic and Thermodynamic Parameters in Redox Initiations

The substituent effects are quantitatively reflected in the kinetic and thermodynamic parameters of the reaction. For this compound in APRP, the inductive electron donation from its methyl groups leads to a calculated increase in the Sₙ2 transition state energy barrier by 5.2 kcal/mol compared to benzoyl peroxide. nih.gov This higher activation barrier for the initial amine attack contributes to its slower reaction kinetics. nih.gov

Table of Kinetic Parameters for this compound vs. Benzoyl Peroxide in APRP

| Peroxide | Substituent Effect | Sₙ2 Barrier Change (relative to BPO) | Homolysis Barrier Change (relative to BPO) | Predicted Overall Kinetics |

| This compound (AcPO) | Inductive Electron Donation | +5.2 kcal/mol | -1.7 kcal/mol | Slower |

| Benzoyl Peroxide (BPO) | π-Conjugation/Resonance | Reference | Reference | Faster |

Data sourced from computational studies on amine-peroxide redox polymerization. nih.gov

Advanced Applications in Polymer Science and Engineering

Free Radical Polymerization Initiation

Diacetyl peroxide is utilized as a radical initiator, a substance that can generate radical species under mild conditions to promote radical reactions. wikipedia.org These initiators typically have weak bonds with low bond dissociation energies. wikipedia.org In the case of organic peroxides like this compound, the peroxide bond (-O-O-) is readily cleaved upon heating to produce two oxygen-centered radicals. wikipedia.orgpergan.com This thermal decomposition makes organic peroxides effective as controllable triggers for free-radical polymerization. pergan.com

The initiation process occurs in two main steps. First, the initiator molecule, this compound, undergoes homolytic cleavage to create primary radicals. In the second step, these highly reactive radicals are transferred to monomer units, creating an active center from which a polymer chain can grow. wikipedia.org This initiation method is particularly effective for the carbon-carbon double bonds found in vinyl monomers. wikipedia.org The choice of initiator is critical for a given polymerization process, as its thermal decomposition behavior must be suitable for the chosen reaction temperature to ensure a sufficient supply of free radicals. pergan.com

This compound has found commercial application in the polymerization of ethylenically unsaturated monomers, especially vinyl-type monomers like vinyl chloride. google.com The process often involves forming the diacyl peroxide initiator in-situ by dosing an anhydride (B1165640) (like acetic anhydride) and a peroxy compound to the reaction mixture containing the monomers. google.com This method allows for the generation of the initiator during the polymerization reaction itself. google.com

In the suspension polymerization of vinyl chloride, oil-soluble initiators such as diacyl peroxides are commonly employed. google.com The polymerization rate can be influenced by the concentration of the peroxide initiator and the reaction temperature. royalsocietypublishing.org For instance, studies on the benzoyl peroxide-catalyzed polymerization of vinyl chloride have shown that the rate accelerates over the first 30-40% of the reaction. royalsocietypublishing.org Such polymerization processes can be conducted as mass, suspension, or emulsion processes, often requiring the use of typical additives like surfactants and protective colloids. google.com

Controlled Polymerization Techniques

This compound is a classic initiator for conventional free-radical polymerization. This method is characterized by the continuous generation of radicals and rapid chain growth, which typically leads to polymers with a broad molecular weight distribution and limited control over the polymer architecture.

In contrast, controlled polymerization techniques, also known as living radical polymerization (LRP), aim to provide precise control over molecular weight, dispersity (Ð), and polymer architecture. researchgate.net Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization achieve this control by using specific chain transfer agents to mediate the polymerization process. chemrxiv.org These advanced techniques allow for the synthesis of well-defined polymers and complex structures like block copolymers. chemrxiv.org The initiation systems and mechanisms in LRP are fundamentally different from those in conventional free-radical polymerization. Therefore, traditional initiators like this compound, which provide a rapid and irreversible source of radicals, are not typically employed in these sophisticated controlled polymerization methods that require a dynamic equilibrium between active and dormant species. researchgate.net

Polymer Modification and Degradation

Organic peroxides are widely used for polymer modification. nouryon.com One significant application is the deliberate degradation of polymers to alter their properties, a process often carried out in an extruder. nouryon.comuva.nl

This compound plays a role in the controlled degradation of polypropylene (B1209903) (PP), an industrial process used to convert high molecular weight PP into a lower molecular weight product with improved processing characteristics. uva.nlacs.org This process, also known as visbreaking or producing controlled-rheology polypropylene (CR-PP), involves adding a specific organic peroxide to the PP in an extruder. nouryon.com The modification reduces the polymer's molecular weight and narrows its molecular weight distribution, which in turn decreases melt viscosity and increases the melt flow index (MFI). nouryon.comresearchgate.net The extent of degradation can be regulated by the concentration of the pro-oxidant agent used. nih.gov

The table below summarizes the general effects of peroxide-mediated degradation on the properties of polypropylene.

| Property | Effect of Peroxide-Induced Degradation |

| Average Molecular Weight | Decreases |

| Melt Viscosity | Decreases |

| Melt Flow Index (MFI) | Increases |

| Molecular Weight Distribution | Narrows |

| Processability | Improves |

This table presents generalized findings from sources nouryon.comresearchgate.netnih.gov.

The mechanism of controlled polypropylene degradation is initiated by the thermal decomposition of the peroxide initiator, which produces radicals. acs.org These radicals then abstract hydrogen atoms from the polypropylene chain backbone, creating tertiary radicals on the polymer chain. uva.nlacs.org The formation of this mid-chain radical is a critical step. acs.org

Once the tertiary radical is formed on the polymer, it can induce chain scission, breaking the polymer backbone into smaller chains. acs.org This scission event is the primary reason for the reduction in molecular weight. researchgate.net An interesting consequence of this mechanism is the potential for changes in the polymer's tacticity. When a hydrogen atom is abstracted, the tertiary carbon atom temporarily loses its sp³ configuration and its stereospecificity. If the radical is terminated by the addition of a hydrogen atom before scission occurs, the stereoisometry may be altered, leading to a local change in the tacticity of the polypropylene chain. acs.org

Formulation and Stability in Polymer Systems

While effective, pure this compound is a hazardous compound. It is highly sensitive to shock and friction and presents a severe explosion risk. wikipedia.orgnoaa.gov Because of these hazards, its commercial preparation and use are limited, and it is typically handled in solution. google.com

This compound is most commonly available as a 25% solution in dimethyl phthalate (B1215562). noaa.govgoogle.com This formulation is significantly less dangerous than the pure material, though it remains a strong oxidizing agent. noaa.govgoogle.com The presence of a non-volatile plasticizer like dimethyl phthalate, however, can limit the applications of the solution to polymerization operations where the plasticizer does not negatively affect the final product. google.com To overcome this limitation, research has been conducted to identify other "safety solvents" that are compatible with the peroxide and have a similar vapor pressure. google.com

The table below lists several solvents that have been evaluated for creating safer this compound solutions.

| Solvent | Resulting Peroxide Concentration |

| Ethyl butyl ketone | 23.8% |

| Methyl isoamyl ketone | 25.8% |

| Methylamyl acetate (B1210297) | 25.0% |

| Ethylene glycol monoethyl ether acetate | 25.5% |

Data sourced from google.com.

The development of stable diacyl peroxide compositions is crucial for their safe industrial application in polymerization and oxidation reactions. google.com

Solvent Compatibility and Reaction Medium Effects

Commercially, this compound has been made available as a 25% solution in dimethyl phthalate. google.com While this formulation enhances safety, the non-volatile nature of dimethyl phthalate, a plasticizer, can limit its application to polymerization processes where its presence is not detrimental to the final polymer's properties. google.com Research into alternative "safety solvents" has identified several other compatible media that can create safe and effective initiator solutions. google.com The selection of a solvent is often based on creating a composition where the vapor pressure of the solvent is substantially similar to that of the peroxide, enhancing the stability of the solution. google.com

The reaction medium's impact extends to the fundamental decomposition behavior of the peroxide. The rate at which the peroxide's O-O bond cleaves to form radicals is influenced by the solvent. acs.orgpergan.com This decomposition rate is a key characteristic, often described by the initiator's half-life—the time required for half of the peroxide quantity to decompose at a specific temperature in a given solvent. pergan.com For instance, the standard determination of half-life for many peroxides is conducted in a 0.1 molar solution of monochlorobenzene. pergan.com The solvent can directly affect the decomposition kinetics and subsequent polymer chain extension reactions, with these effects being specific to each organic peroxide. rsc.org Therefore, the selection of an appropriate solvent is crucial for controlling the polymerization rate and ensuring the desired molecular weight and properties of the resulting polymer. pergan.com

For different polymerization processes, such as bulk, solution, or suspension polymerization, initiators that are soluble in the monomer or an appropriate solvent are required. pergan.com The compatibility ensures a homogeneous distribution of the initiator, leading to a controlled initiation process. The following table details various solvents that have been identified as suitable for creating safe solution compositions of this compound.

Table 1: Solvent Compatibility for this compound Formulations

| Solvent | Resulting Peroxide Concentration | Reference |

|---|---|---|

| Dimethyl phthalate | 25% | google.com |

| Ethyl butyl ketone | 20-50% | google.com |

| Methyl isoamyl ketone | 25.8% | google.com |

| Methylamyl acetate | 25.0% | google.com |

This table is based on data from U.S. Patent 3,956,396A, which describes the formulation of safe diacyl peroxide solutions. google.com

Strategies for Enhanced Stability in Polymerization Initiator Formulations

The inherent instability of pure diacyl peroxides, including this compound, necessitates the development of strategies to enhance their stability for safe handling, transport, and use in polymerization. google.com In their pure, crystalline state, these peroxides are highly sensitive to shock and friction and can decompose explosively when heated. google.comwikipedia.org Consequently, stabilization through the formulation of specialized compositions is a critical aspect of their industrial application. google.com

A primary strategy for improving stability is known as phlegmatization or desensitization. pergan.comgoogle.com This involves mixing the peroxide with desensitizing agents that reduce its sensitivity and control its decomposition. google.com These agents are typically non-volatile and chemically inert towards the peroxide. Common examples of desensitizing agents used for diacyl peroxides include esters of phthalic acid (like dioctyl phthalate or the aforementioned dimethyl phthalate), phosphoric esters, silicone oils, and chlorinated paraffins. google.comgoogle.com The stabilized peroxide can then be formulated as a solution, paste, or dispersion, which mitigates the risk of explosive decomposition and ensures a more uniform activity. google.com

The following table summarizes research findings on the effect of stabilizers on the thermal decomposition of an organic peroxide, illustrating a key strategy for enhancing stability.

Table 2: Effect of Stabilizers on the Thermal Stability of Dicumyl Peroxide (DCP)

| Formulation | Initial Decomposition Temp. (°C) | Activation Energy (Ea) (kJ/mol) | Time to Max. Reaction Rate (min) | Reference |

|---|---|---|---|---|

| Pure DCP | 90.52 | 133.03 | 273.52 | researchgate.net |

| DCP with 20% CaCO₃ | 115.47 | 178.02 | 278.90 | researchgate.net |

This table presents data from a study on dicumyl peroxide, demonstrating the principle of using inorganic additives to improve the thermal stability of organic peroxide initiator formulations. researchgate.net

Theoretical and Computational Investigations of Diacetyl Peroxide

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structure, stability, and reaction mechanisms that are often difficult to probe experimentally. For reactive species like diacetyl peroxide, these computational methods provide critical insights into the energetic landscape of its chemical transformations. High-level ab initio calculations, for instance, have been employed to reassess the fundamental properties of the oxygen-oxygen bond, which is central to the reactivity of all peroxides. wikipedia.org These theoretical approaches allow for the detailed examination of bond strengths and the energy profiles of decomposition pathways, which are crucial for understanding the role of this compound as a radical initiator. wikipedia.org

The bond dissociation energy (BDE) of the O-O bond is a key parameter that governs the thermal stability and initiation efficiency of peroxide compounds. wikipedia.org Computational chemistry offers powerful methods to calculate this value with high accuracy, providing a theoretical benchmark for understanding peroxide reactivity.

A variety of high-level ab initio methods have been utilized to determine the O-O bond dissociation enthalpy for this compound. These methods are designed to approximate the exact solution of the Schrödinger equation to a high degree of accuracy.

Calculations at the G2(MP2) level of theory, a composite method that approximates the QCISD(T) level of theory, have been applied to a series of peroxides. wikipedia.org For this compound, the G2(MP2) method predicts an O-O bond dissociation enthalpy of 38 kcal/mol. wikipedia.orgnih.gov A subsequent study using the more accurate CBS-APNO level of theory predicted a simple dissociation energy of 32.87 kcal/mol, based on the ²A″ state for the resulting acetyloxy radical. researchgate.net These methods, along with others like the G4 and CBS-QB3, are known to provide thermochemical data within what is often termed "chemical accuracy" (approximately 1-2 kcal/mol). researchgate.net Density Functional Theory (DFT) methods, such as M06-2X, have also been shown to produce O-O bond energies that compare favorably with the results from G4 and CBS-APNO calculations for a range of peroxides. researchgate.net

| Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|

| G2(MP2) | 38 | wikipedia.orgnih.gov |

| G2 | 36.9 | researchgate.net |

| CBS-APNO | 32.87 | researchgate.net |

A significant point of discussion in the study of this compound is the discrepancy between computationally derived BDEs and historically accepted experimental values. wikipedia.org Experimental work by Szwarc, which assumed that the thermal decomposition proceeds via a simple, rate-limiting O-O bond cleavage, reported a BDE of 30 ± 1 kcal/mol for this compound. researchgate.net

High-level theoretical calculations, however, consistently predict a higher value. The G2(MP2) value of 38 kcal/mol and the G2 value of 36.9 kcal/mol are notably higher than the experimental estimate. wikipedia.orgresearchgate.net This discrepancy, which can be as large as 7 kcal/mol, has prompted a re-evaluation of the decomposition mechanism. wikipedia.org It has been suggested that the mechanism of O-O bond cleavage in diacyl peroxides is more complex than a single unimolecular bond dissociation. wikipedia.org The thermal decomposition may be complicated by other pathways, such as nih.govnih.gov and wikipedia.orgnih.gov-sigmatropic rearrangements, which would invalidate the assumptions used to derive the BDE from the experimental kinetics. researchgate.net This highlights the synergy between computational and experimental work, where theoretical calculations can challenge long-held mechanistic assumptions and guide new experimental interpretations.

| Source | Method | BDE (kcal/mol) |

|---|---|---|

| Theoretical | G2(MP2) | 38 wikipedia.orgnih.gov |

| Theoretical | CBS-APNO | 32.87 researchgate.net |

| Experimental | Thermal Decomposition Kinetics (Szwarc) | 30 ± 1 researchgate.net |

Beyond the initial bond cleavage, computational chemistry can map the energetic profiles of the entire reaction pathway, identifying transition states and low-energy intermediates. This provides a more complete picture of the decomposition process.

The decomposition of diacyl peroxides, including this compound, is not always a straightforward one-step process. pergan.com Theoretical studies using methods like Møller-Plesset perturbation theory and DFT have investigated various decomposition mechanisms. pergan.com The initiation step, which generates free radicals, can proceed through different pathways with distinct free-energy barriers.

Two primary pathways are often considered for diacyl peroxides:

A one-bond cleavage mechanism: This involves the simple homolysis of the O-O bond to produce a pair of carboxyl radicals. This is followed by the subsequent decomposition of these radicals. pergan.com

A concerted two-bond cleavage mechanism: In this pathway, the O-O bond and one of the C-C bonds break simultaneously. pergan.com This concerted fragmentation becomes more favorable when the resulting radical (R• from an R-C(O)O-O(O)C-R structure) is particularly stable. pergan.com

There is no information available in the provided search results regarding the study of tautomeric effects on the stability and reactivity of this compound or related peroxide initiators.

Energetic Profiles of Reaction Pathways

Mechanistic Simulations of Radical Processes

Computational simulations provide powerful insights into the complex radical processes that govern the decomposition of this compound. These theoretical approaches allow for the detailed examination of reaction pathways and dynamics that are often difficult to capture through experimental methods alone.

The thermal or photochemical decomposition of this compound is initiated by the homolytic cleavage of the weak peroxide (O-O) bond. wikipedia.orgaposho.org Quantum chemical calculations, such as those using density functional theory (DFT), are employed to model this process and characterize the transient species involved. aposho.orgaidic.it The primary step is the formation of two acetyloxyl radicals (CH₃C(O)O•). aposho.orgresearchgate.net

Computational studies elucidate the geometries, electronic structures, and energies of the reactant, transition states, and subsequent intermediates. aidic.itresearchgate.net For diacyl peroxides, calculations predict a specific dihedral angle between the two planar halves of the molecule. researchgate.net The transition state for the O-O bond cleavage is characterized by an elongated O-O distance, representing the point of maximum energy along the decomposition reaction coordinate.

Following the initial bond scission, the acetyloxyl radical is a key intermediate. This species is highly unstable and can undergo a subsequent rapid decarboxylation to yield a methyl radical (•CH₃) and a molecule of carbon dioxide (CO₂). researchgate.net Mechanistic simulations can predict the energy barrier for this decarboxylation step, providing a complete energetic profile of the decomposition pathway.

| Species | Chemical Formula | Role in Decomposition Pathway | Typical Calculated Properties |

|---|---|---|---|

| This compound | (CH₃CO₂)₂ | Reactant | Ground state energy, O-O bond length, vibrational frequencies |

| O-O Cleavage Transition State | [CH₃C(O)O···O(O)CCH₃]‡ | Transition State | Activation energy, imaginary frequency corresponding to O-O stretch |

| Acetyloxyl Radical | CH₃C(O)O• | Primary Intermediate | Heat of formation, spin density distribution, C-C bond length |

| Decarboxylation Transition State | [CH₃···C(O)O]‡ | Transition State | Activation energy for CO₂ loss |

| Methyl Radical | •CH₃ | Secondary Intermediate | Heat of formation, planarity |

| Carbon Dioxide | CO₂ | Final Product | Ground state energy |

This table presents a generalized summary of species involved in the decomposition of this compound and the types of properties investigated through computational methods.

Molecular dynamics (MD) simulations can be used to model the behavior of these geminate radical pairs within the solvent cage. nih.govresearchgate.net These simulations track the trajectories of the radicals and surrounding solvent molecules over time, providing insights into the competition between two primary pathways:

In-cage recombination: The two acetyloxyl radicals can collide and reform the original this compound molecule, reducing the net decomposition rate.

Cage escape: One or both radicals can diffuse out of the solvent cage into the bulk solution, where they can initiate polymerization or other reactions. nih.gov

The efficiency of cage escape is influenced by several factors that can be modeled computationally. For instance, increasing solvent viscosity generally leads to a more pronounced cage effect, as it hinders the diffusion of the radicals away from each other. researchgate.net The size and mass of the radicals also play a role; studies have shown that propionyl peroxide exhibits a higher cage efficiency than the smaller acetyl peroxide. princeton.edu Simulations can quantify the cage recombination efficiency by calculating the rate constants for recombination versus diffusion. wikipedia.org

| Parameter | Influence on Cage Effect | Simulated Observation |

|---|---|---|

| Solvent Viscosity | Higher viscosity increases the cage effect | Reduced diffusion coefficients of radicals in MD simulations |

| Temperature | Higher temperature decreases the cage effect | Increased kinetic energy of radicals promotes faster cage escape |

| Radical Size/Mass | Larger radicals can experience increased cage effects | Changes in radical geometry and mass affect diffusion rates |

| In-cage Reactions | Secondary reactions (e.g., decarboxylation) compete with recombination | Formation of new species (•CH₃, CO₂) within the simulated cage |

This table summarizes key parameters that are investigated in simulations of the cage effect for radical reactions.

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the molecular structure of compounds with their chemical reactivity or physical properties. researchgate.netacs.orgbohrium.com For organic peroxides, these studies aim to develop predictive models for their thermal stability and initiation efficiency based on calculated molecular descriptors. researchgate.netbohrium.com

By analyzing a series of related peroxide compounds, QSAR models can identify key structural features that govern their decomposition kinetics. science.gov For this compound, relevant molecular descriptors can be calculated using quantum chemistry methods. These descriptors include:

Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the O-O bond dissociation energy, and atomic charges on the peroxide oxygens. researchgate.net

Topological and Steric Descriptors: Indices that describe the size, shape, and connectivity of the molecule. researchgate.net

These descriptors are then used in statistical methods, like multiple linear regression, to build a mathematical model that links them to experimentally observed properties, such as the onset temperature of decomposition. acs.org

The insights gained from structure-activity relationship studies can be leveraged for the in silico design of novel peroxide initiators with tailored properties. scienceopen.commdpi.com The goal is to computationally create and evaluate new molecular structures before undertaking their actual chemical synthesis, saving time and resources. mdpi.com

Starting with the basic this compound structure, computational chemists can systematically modify the molecule—for example, by replacing the methyl groups with other functional groups—and then calculate the molecular descriptors for these new, hypothetical compounds. The previously established QSAR model can then be used to predict the properties of these novel peroxides, such as their decomposition temperature or initiation efficiency.

For instance, if the goal is to design a peroxide initiator that decomposes at a lower temperature than this compound, the QSAR model might suggest that adding electron-withdrawing groups could weaken the O-O bond. A computational workflow would involve:

Proposing a series of new peroxide structures with different substituents.

Performing quantum chemical calculations for each structure to obtain the key molecular descriptors identified in the SAR study.

Using the QSAR model to predict the decomposition temperature for each new structure.

Ranking the candidate molecules based on their predicted performance to identify the most promising candidates for synthesis and experimental validation.

| Hypothetical Initiator | Structural Modification (vs. This compound) | Target Property | Relevant Computational Descriptor | Predicted Outcome |

|---|---|---|---|---|

| Peroxide A | Replace -CH₃ with electron-donating group | Increase thermal stability | O-O Bond Dissociation Energy | Higher predicted decomposition temperature |

| Peroxide B | Replace -CH₃ with electron-withdrawing group | Decrease thermal stability | LUMO Energy | Lower predicted decomposition temperature |

| Peroxide C | Introduce bulky substituents | Alter cage effect / initiator efficiency | Molecular Volume / Steric Hindrance | Predicted change in cage escape probability |

This table provides a conceptual illustration of how computational design principles are applied to create novel peroxide initiators with specific desired characteristics.

Advanced Analytical Methodologies for Diacetyl Peroxide Characterization

Spectroscopic Techniques for Structural Elucidation

Mass spectrometry has emerged as a powerful tool for analyzing thermally labile molecules like organic peroxides. Specialized ionization techniques are employed to minimize decomposition and provide detailed structural information.

Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) is a soft ionization technique particularly suited for the analysis of diacyl peroxides. nih.gov This method involves the coordination of the peroxide molecule with a silver ion (Ag+), typically from a source like silver tetrafluoroborate (B81430) (AgBF₄), to form stable adducts that can be analyzed by mass spectrometry. nih.gov This approach provides a means to study these unstable compounds with enhanced stability and offers unique insights into their structure through controlled fragmentation. nih.gov

Mass Spectrometry-Based Approaches

Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS)

Ag+ Adduct Formation and Fragmentation Pathways

In CIS-MS/MS analysis of diacyl peroxides, two primary types of silver ion adducts are typically observed in the precursor ion scans. nih.gov The formation of these adducts is crucial for stabilizing the peroxide for mass spectrometric analysis.

[M + Ag + solvent]⁺: A complex where the diacetyl peroxide molecule (M) coordinates with a single silver ion, and a solvent molecule is also part of the adduct.

[M + Ag + M]⁺: A bis-diacylperoxide complex where two peroxide molecules coordinate to a central silver ion. nih.gov

These silver ion adducts can be selectively isolated and subjected to collision-induced dissociation (CID), which causes them to fragment in predictable ways, yielding valuable structural information. nih.gov The fragmentation of the [M + Ag + solvent]⁺ adduct proceeds through an initial homolytic cleavage of the weak O-O bond. nih.gov This is followed by the decarboxylation of the resulting radicals. nih.gov

| Precursor Ion | Description | Key Fragmentation Process |

| [M + Ag + solvent]⁺ | Analyte molecule coordinated with a silver ion and a solvent molecule. | Homolytic cleavage of the O-O bond, followed by decarboxylation. nih.gov |

| [M + Ag + M]⁺ | Two analyte molecules coordinated with a single silver ion. | Homolysis of the O-O bond and subsequent free radical cross-coupling. nih.gov |

Detection of Free Radical CID Modes

A significant finding in the CIS-MS/MS analysis of diacyl peroxides is the observation of fragmentation pathways that proceed through free radical intermediates. nih.gov This is an uncommon phenomenon in mass spectrometry but is consistent with the known solution and gas-phase chemistry of peroxide compounds. nih.gov

The collision-induced dissociation of the bis-diacylperoxide complex, [M + Ag + M]⁺, demonstrates these free radical pathways clearly. The process involves the homolysis of the O-O bond, leading to free radicals that can then undergo cross-coupling reactions while still coordinated to the silver ion. nih.gov For instance, in the analysis of a related compound, acetyl benzoyl peroxide, this process leads to the formation of dibenzoyl peroxide, phenyl benzoate, and biphenyl. nih.gov The proposed fragmentation mechanisms have been substantiated through experiments using ¹⁸O and deuterated substrates. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another effective soft ionization technique for the analysis of organic peroxides. copernicus.orgnih.gov It is particularly useful for compounds that are less polar and have some volatility. In positive-ion APCI-MS/MS, analytes are typically protonated or form adducts with other species present in the mobile phase. nih.govcopernicus.org

For organic hydroperoxides and peroxy acids (ROOH), a common approach involves the formation of ammonium (B1175870) adducts, [M + NH₄]⁺, especially when ammonium acetate (B1210297) is added to the mobile phase. copernicus.orgcopernicus.org Under collision-induced dissociation conditions, these adducts exhibit characteristic fragmentation patterns. A notable and diagnostic fragmentation for many organic hydroperoxides is the neutral loss of 51 Da, which corresponds to the loss of H₂O₂ + NH₃. copernicus.orgcopernicus.org

For other types of organic peroxides, such as dialkyl peroxides or peroxyesters, different adducts may be observed. For example, di-tert-butyl peroxide has been shown to form a stable [M + CH₃OH₂]⁺ adduct when analyzed with a water-methanol mobile phase. nih.gov Tandem mass spectrometry experiments on these precursor ions are essential to characterize the gas-phase ionic species and confirm their structure. nih.gov

| Analyte Type | Precursor Ion Example | Characteristic Fragmentation |

| Organic Hydroperoxides (ROOH) | [M + NH₄]⁺ | Neutral loss of 51 Da (H₂O₂ + NH₃). copernicus.orgcopernicus.org |

| Dialkyl Peroxides (ROOR) | [M + CH₃OH₂]⁺ | Formation of stable adducts. nih.gov |

| Peroxyesters (RCO₃R') | [M + H]⁺ | Formation of protonated molecules and other adduct ions. nih.gov |

Chromatographic Separation Methods (general for organic peroxides)

The thermal instability and potential reactivity of organic peroxides preclude the widespread use of gas chromatography (GC), although some successful separations of more stable hydroperoxides have been reported. oup.comcapes.gov.br Consequently, High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and analysis of these compounds. oup.com

HPLC is ideally suited for organic peroxide analysis as it operates at ambient or controlled temperatures, thus minimizing the risk of thermal decomposition. oup.com A typical method involves reversed-phase chromatography on an ODS (octadecylsilane) column. nih.gov The separation of various organic peroxides can be achieved isocratically or by using a gradient elution. oup.comnih.gov For example, a mixture of seven different organic peroxides was successfully separated using a microparticulate silica (B1680970) column with a mobile phase programmed from 0.1% 2-propanol in n-hexane to 2% 2-propanol in n-hexane. oup.com

Various detection methods can be coupled with HPLC for the analysis of organic peroxides, including UV detection, as many peroxides absorb at lower wavelengths (e.g., 220 nm). oup.comrsc.org More sophisticated methods involve post-column derivatization or specific detection techniques like peroxyoxalate chemiluminescence (PO-CL) following online UV irradiation, which converts the organic peroxides to hydrogen peroxide for detection. nih.gov Column chromatography using adsorbents like aluminum oxide has also been described as an effective method for removing peroxides from organic solvents. column-chromatography.com

| Chromatographic Technique | Column Type | Mobile Phase Example | Detection Method |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase ODS | Isocratic or Gradient (e.g., n-hexane/2-propanol) | UV, Peroxyoxalate Chemiluminescence (PO-CL) oup.comnih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Silica | - | Used as a pilot technique for HPLC method development. oup.com |

| Column Chromatography | Aluminum Oxide | - | Primarily for purification/removal of peroxides. column-chromatography.com |

Integration with Detection Techniques

The inherent instability of the peroxide bond in this compound necessitates the use of analytical techniques that can characterize the molecule without causing degradation. The integration of separation methods with sensitive detection techniques is crucial for its accurate identification and structural elucidation. Mass spectrometry-based methods, in particular, have proven to be powerful tools.

Due to the thermal lability of diacyl peroxides, techniques such as gas chromatography (GC) are generally not suitable for the direct analysis of this compound. The high temperatures typically used in GC can cause the peroxide to decompose, leading to inaccurate results. Consequently, analytical approaches that operate at or near ambient temperature are preferred.

Mass Spectrometry Techniques

Electrospray Ionization (ESI) and Coordination Ionspray (CIS) tandem mass spectrometry (MS/MS) have emerged as effective methods for the structural analysis of diacyl peroxides. acs.org These techniques involve the introduction of the sample into the mass spectrometer via a liquid stream, avoiding the need for high-temperature vaporization.

In ESI-MS/MS, this compound can be analyzed by forming ammonium adducts ([M+NH₄]⁺). These adducts are then subjected to collision-induced dissociation (CID), which fragments the molecule in a controlled manner. The predominant fragmentation pathway for most diacyl peroxides involves the homolysis of the peroxy O-O bond.

Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) offers another approach where diacyl peroxides are coordinated with a silver ion (Ag⁺). acs.org This technique can be used to analyze the resulting silver adducts, providing unique structural information through their dissociation patterns. acs.org The fragmentation of these adducts can proceed through free radical pathways, which is consistent with the known solution and gas-phase behavior of peroxide compounds. acs.org

Liquid Chromatography and Capillary Electrophoresis

While specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively detailed, HPLC is a viable separation technique for other organic peroxides and could be adapted. For instance, HPLC has been used for the analysis of dicumyl peroxide, another organic peroxide, coupled with an ultraviolet (UV) detector. This suggests the potential for developing an HPLC-UV method for this compound, provided a suitable mobile phase and column are selected to ensure stability.

Capillary electrophoresis (CE) represents another promising separation technique for organic peroxides. nih.govnih.govtiscali.cz CE methods, particularly when coupled with amperometric detection, have been successfully employed for the quantification of various organic and inorganic peroxides. nih.govnih.govtiscali.cz This approach offers rapid measurements and could potentially be applied to the analysis of this compound. nih.govtiscali.cz

The following table summarizes the key aspects of advanced analytical methodologies integrated with detection techniques for the characterization of this compound and related compounds.

| Analytical Technique | Ionization/Detection Method | Key Principles & Findings | Pertinence to this compound |

| Tandem Mass Spectrometry (MS/MS) | Electrospray Ionization (ESI) | Formation of ammonium adducts ([M+NH₄]⁺) followed by Collision-Induced Dissociation (CID). Predominant fragmentation is through homolysis of the O-O bond. | Directly applicable for structural analysis without thermal degradation. |

| Tandem Mass Spectrometry (MS/MS) | Coordination Ionspray (CIS) | Coordination with Ag⁺ to form silver ion adducts. CID of these adducts provides structural information via free radical fragmentation pathways. acs.org | Offers an alternative mass spectrometric method for detailed structural characterization. acs.org |

| Gas Chromatography (GC) | Not specified | Generally unsuitable for direct analysis. | The thermal instability of this compound leads to decomposition at typical GC operating temperatures. |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detection | Separation based on partitioning between a stationary and mobile phase. UV detection is used for quantification. Successfully applied to other organic peroxides like dicumyl peroxide. | Potentially applicable for separation and quantification, though specific methods for this compound are not well-documented. |

| Capillary Electrophoresis (CE) | Amperometric Detection | Separation in a capillary under the influence of an electric field. Amperometric detection is used for sensitive quantification of peroxides. nih.govnih.govtiscali.cz | A viable and rapid method for the analysis of organic peroxides that could be adapted for this compound. nih.govnih.govtiscali.cz |

Environmental Fate and Degradation Mechanisms of Diacetyl Peroxide

Chemical Degradation Pathways in Environmental Matrices

Diacetyl peroxide is not expected to persist long in the environment due to its susceptibility to decomposition. wikipedia.org The primary degradation pathway in aqueous environments is likely hydrolysis. The presence of the peroxide bond (O-O) makes the molecule prone to cleavage, a reaction that can be influenced by environmental factors such as pH and temperature. The hydrolysis of this compound would break it down into less complex and more stable substances. google.com In soil, its fate would be influenced by interactions with soil organic matter, mineral surfaces, and microbial activity, though specific studies on this compound in soil are limited.

As a strong oxidizing agent, this compound is anticipated to react with various substances present in the environment. chemicalbook.com While direct studies on this compound's environmental reactions are scarce, research on the closely related compound diacetyl provides valuable insights into potential reaction pathways. Common industrial cleaning and sanitizing agents, which can enter wastewater streams, have been shown to react effectively with diacetyl. nih.gov

A study investigating the reaction chemistry of diacetyl with these agents found significant reactivity, which suggests that similar oxidative cleaning agents would also readily degrade this compound. nih.gov The findings from this study are summarized in the table below.

Table 1: Reactivity of Diacetyl with Various Cleaning Agents Interactive Data Table: Users can sort by Reactant, % Reduction, and Primary Product.

| Reactant | % Reduction of Diacetyl | Primary Product(s) Identified |

|---|---|---|

| Peroxyacetic acid | 95% | Acetic Acid |

| Sodium hypochlorite (B82951) | 76% | Acetic Acid, 1,1-Dichloro-2-propanone, 1,1,1-trichloropropanone |

| Hydrogen peroxide | 26% | Acetic Acid |

| Benzalkonium chloride | No reaction | N/A |

Data sourced from a study on diacetyl reactivity, which serves as a proxy for this compound. nih.gov

Given that peroxyacetic acid and sodium hypochlorite are strong oxidizers, they are highly effective in breaking down the dicarbonyl structure of diacetyl. nih.gov It is plausible that these agents would react even more readily with the peroxide bond in this compound, leading to its rapid degradation.

The degradation of this compound, whether through hydrolysis or reaction with other agents, is expected to yield more stable and environmentally common byproducts. The primary and most stable byproduct is acetic acid.